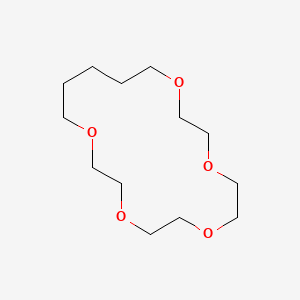
1,4,7,10,13-Pentaoxacyclooctadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7,10,13-Pentaoxacyclooctadecane is a macrocyclic compound known for its unique structure and properties. It belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. These compounds are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,13-Pentaoxacyclooctadecane typically involves the cyclization of linear polyethers. One common method is the Williamson ether synthesis, where a diol reacts with a dihalide in the presence of a base to form the cyclic ether. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,7,10,13-Pentaoxacyclooctadecane undergoes various chemical reactions, including:
Complexation Reactions: Forms stable complexes with metal cations such as potassium, sodium, and calcium.
Substitution Reactions: Can undergo nucleophilic substitution reactions where one of the ether oxygen atoms is replaced by another nucleophile.
Oxidation and Reduction: While less common, the compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Complexation: Metal salts such as potassium thiocyanate (KNCS) are commonly used.
Substitution: Nucleophiles like thiocyanate (SCN-) or halides (Cl-, Br-) in the presence of a base.
Oxidation/Reduction: Strong oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
The major products of these reactions are typically the metal complexes or substituted derivatives of the original compound.
Applications De Recherche Scientifique
1,4,7,10,13-Pentaoxacyclooctadecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to encapsulate ions and molecules.
Industry: Utilized in the separation and purification of metal ions, as well as in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 1,4,7,10,13-Pentaoxacyclooctadecane primarily involves its ability to form stable complexes with metal cations. The ether oxygen atoms in the ring structure coordinate with the metal ions, stabilizing them and facilitating their transport or separation. This complexation is driven by the electrostatic attraction between the positively charged metal ions and the lone pairs of electrons on the oxygen atoms.
Comparaison Avec Des Composés Similaires
1,4,7,10,13-Pentaoxacyclooctadecane is unique among crown ethers due to its specific ring size and the number of ether oxygen atoms. Similar compounds include:
1,4,7,10,13-Pentaoxacyclopentadecane: A smaller ring with five ether oxygen atoms.
1,4,7,10,13-Pentaoxacyclohexadecane: A slightly larger ring with six ether oxygen atoms.
18-Crown-6: Another well-known crown ether with six ether oxygen atoms in an 18-membered ring.
These compounds share similar properties but differ in their ring size and the number of ether oxygen atoms, which can affect their complexation abilities and applications.
Propriétés
Numéro CAS |
53914-82-2 |
|---|---|
Formule moléculaire |
C13H26O5 |
Poids moléculaire |
262.34 g/mol |
Nom IUPAC |
1,4,7,10,13-pentaoxacyclooctadecane |
InChI |
InChI=1S/C13H26O5/c1-2-4-14-6-8-16-10-12-18-13-11-17-9-7-15-5-3-1/h1-13H2 |
Clé InChI |
RDSFGYBJMBTKMN-UHFFFAOYSA-N |
SMILES canonique |
C1CCOCCOCCOCCOCCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















